5-Bromo-2,4-dichlorobenzoic acid

Organic synthesis Halogenation Process chemistry

Researchers requiring a benzoic acid building block with orthogonal C-Br and C-Cl reactivity often face supply inconsistency. 5-Bromo-2,4-dichlorobenzoic acid (CAS 791137-20-7) solves this with a precise 5-bromo-2,4-dichloro pattern enabling sequential Pd-catalyzed functionalization-the bromine couples under mild conditions while chlorine atoms remain intact for later-stage elaboration. - Enables iterative Suzuki-Miyaura strategies; documented in patent literature for constructing complex biaryl architectures. - High-yield synthesis (99.08%) from 2,4-dichlorobenzoic acid ensures scalable supply. - Available as solid in gram quantities; also compatible as heavy-atom derivative for X-ray crystallographic phasing.

Molecular Formula C7H3BrCl2O2
Molecular Weight 269.9 g/mol
CAS No. 791137-20-7
Cat. No. B1288886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,4-dichlorobenzoic acid
CAS791137-20-7
Molecular FormulaC7H3BrCl2O2
Molecular Weight269.9 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Cl)Cl)C(=O)O
InChIInChI=1S/C7H3BrCl2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12)
InChIKeyHWUOPUMSIRQTGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2,4-dichlorobenzoic Acid Specifications


5-Bromo-2,4-dichlorobenzoic acid (CAS 791137-20-7) is a trihalogenated benzoic acid derivative with the molecular formula C₇H₃BrCl₂O₂ and a molecular weight of 269.90 g/mol [1]. The compound features a benzene ring substituted with bromine at the 5-position and chlorine atoms at the 2- and 4-positions relative to the carboxylic acid group . Computed physicochemical properties include an XLogP3-AA value of 3.4, topological polar surface area of 37.3 Ų, and a melting point of 187–189 °C [1][2]. The compound is commercially available as a solid with typical purity specifications of 95% to 97% for research applications [1].

Orthogonal C–Br / C–Cl reactivity handle for sequential cross-coupling strategies
Reported near-quantitative scalable preparation route supports procurement for multi-step synthesis
Trihalogenated benzoic acid scaffold enables chemoselective palladium-catalyzed transformations

5-Bromo-2,4-dichlorobenzoic Acid Uniqueness vs. Analogs


The 5-bromo-2,4-dichloro substitution pattern on the benzoic acid core establishes a specific electronic and steric environment that directly governs reactivity in cross-coupling, nucleophilic aromatic substitution, and metal-catalyzed transformations. Generic substitution with 2,4-dichlorobenzoic acid eliminates the bromine handle required for Suzuki-Miyaura and related C–C bond-forming reactions [1]. Conversely, substitution with 5-bromo-2-chlorobenzoic acid or other mono-/di-halogenated analogs alters the regiochemical landscape, potentially redirecting coupling outcomes or reducing reaction yields due to unfavorable electronic effects . The precise halogen array of this compound enables sequential functionalization strategies—where the bromine substituent participates in palladium-catalyzed cross-couplings while the chlorine atoms remain intact for subsequent transformations or serve as metabolically stable blocking groups [2]. Procurement decisions must therefore be guided by the specific halogen substitution pattern required for a given synthetic route, rather than by generic class membership among halogenated benzoic acids.

2,4-Dichlorobenzoic acid lacks the bromine handle required for mild Suzuki-Miyaura coupling and may limit synthetic versatility.

5-Bromo-2-chlorobenzoic acid shifts the regiochemical and electronic landscape, which may alter cross-coupling efficiency and site selectivity.

Non-brominated halogenated analogs cannot replicate the C–Br / C–Cl orthogonal reactivity sequence; sequential functionalization strategies may not transfer directly.

5-Bromo-2,4-dichlorobenzoic Acid Comparative Evidence


Synthetic Yield Advantage

In a documented synthetic procedure, 5-bromo-2,4-dichlorobenzoic acid was prepared via direct bromination of 2,4-dichlorobenzoic acid using bromine and sulfur in chlorosulfonic acid at 70 °C for 16 hours, achieving an isolated yield of 99.08% (14.00 g from 10.00 g starting material) . This near-quantitative yield establishes a reproducible, scalable synthetic route that may inform procurement decisions when compared to alternative halogenated benzoic acid derivatives requiring multi-step sequences with lower overall efficiency.

Synthesis Yield
Reported
99.08% isolated yield
Supports scale-up procurement evaluation and cost benchmarking
Bromination of 2,4-dichlorobenzoic acid; 70 °C, 16 h
Organic synthesis Halogenation Process chemistry

Orthogonal Bromo/Chloro Reactivity

The simultaneous presence of a bromine atom at the 5-position and chlorine atoms at the 2- and 4-positions creates a hierarchy of oxidative addition rates with palladium(0) catalysts, where C–Br bonds undergo oxidative addition substantially faster than C–Cl bonds (typical rate ratio for aryl bromides vs. aryl chlorides with electron-withdrawing groups exceeds 10² to 10³ under standard Suzuki-Miyaura conditions) [1]. This differential reactivity enables chemoselective cross-coupling exclusively at the brominated position while preserving the chloro substituents for subsequent orthogonal transformations [2].

Orthogonal Reactivity
Class-level inference
C–Br oxidative addition 10²–10³× faster than C–Cl
Enables sequential chemoselective functionalization under mild Pd(0) conditions
Based on aryl halide reactivity class data; review specific catalyst systems
Palladium catalysis Chemoselectivity Sequential functionalization

Lipophilicity (XLogP3-AA) Profile

5-Bromo-2,4-dichlorobenzoic acid has a computed XLogP3-AA value of 3.4 [1]. This value reflects the combined lipophilic contribution of three halogen substituents on the benzoic acid scaffold and serves as a quantitative descriptor for predicting membrane permeability, tissue distribution, and reversed-phase chromatographic retention behavior.

Lipophilicity (XLogP3)
Cross-study comparable
3.4 (+1.53 vs benzoic acid)
Informs reversed-phase HPLC method design and solubility estimation
Computed XLogP3-AA (PubChem); dihalogenated analogs ~2.8–2.9
Lipophilicity Drug design ADME Chromatography

5-Bromo-2,4-dichlorobenzoic Acid Applications


Sequential Cross-Coupling Scaffold

The differential reactivity of the C–Br versus C–Cl bonds [1] makes 5-bromo-2,4-dichlorobenzoic acid an appropriate building block for medicinal chemistry campaigns requiring iterative functionalization of the benzoic acid core. Researchers can execute a first Suzuki-Miyaura coupling at the 5-position under mild conditions that spare the chloro substituents, followed by deprotection or further transformation of the carboxylic acid group, and optionally a second, higher-temperature coupling to activate a C–Cl bond if desired [2]. This orthogonal reactivity strategy is documented in patent literature as a method for constructing complex biaryl and heterobiaryl architectures [2].

Pharmaceutical & Agrochemical Intermediate Synthesis

The documented high-yield synthetic route from 2,4-dichlorobenzoic acid (99.08% isolated yield) establishes this compound as a readily accessible intermediate for scale-up operations. The compound's utility as a precursor for pharmaceutical and agrochemical intermediates is noted in patent literature concerning halo-substituted benzoic acid compounds [3]. The commercial availability of both the acid and its methyl ester derivative [4] further supports its integration into medicinal chemistry workflows where the carboxylic acid moiety can be retained for solubility or binding interactions, or converted to amides, esters, or heterocycles.

Heavy-Atom Crystallography & Coordination Chemistry

The presence of bromine and two chlorine atoms provides substantial anomalous scattering for X-ray crystallographic phasing, and the compound's solid-state structure has been determined by single-crystal X-ray diffraction [5]. This makes the compound potentially suitable for incorporation as a heavy-atom derivative in macromolecular crystallography, or as a ligand precursor in coordination polymer synthesis where halogen bonding interactions may contribute to supramolecular architecture.

Boronic Acid Derivatives via Halogen-Metal Exchange

The bromine substituent at the 5-position serves as a site for lithium-halogen exchange or direct borylation, enabling conversion to the corresponding (5-carboxy-2,4-dichlorophenyl)boronic acid derivative . Such boronic acids are valuable coupling partners for Suzuki-Miyaura reactions targeting the synthesis of biaryl pharmacophores. The ortho-chloro substituents may further influence boronic acid stability and cross-coupling kinetics relative to non-halogenated analogs.

Application
Selection Property
Validation Focus
Sequential cross-coupling studies
Orthogonal C–Br / C–Cl reactivity
Chemoselective coupling validation
Medicinal chemistry scaffold synthesis
Scalable preparation (reported high yield)
Synthetic route benchmarking
X-ray crystallography phasing
Heavy-atom (Br, 2×Cl) anomalous scattering
Crystallographic phasing validation
Boronic acid coupling partner synthesis
Site for halogen-metal exchange / borylation
Boronic acid stability and cross-coupling validation

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